1H-imidazol-2-ylboronic acid

Übersicht

Beschreibung

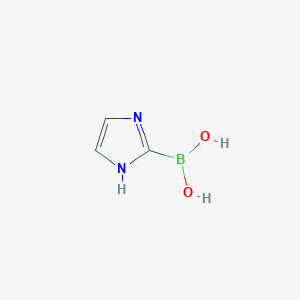

1H-imidazol-2-ylboronic acid is a boronic acid derivative with the molecular formula C3H5BN2O2. This compound is characterized by the presence of an imidazole ring attached to a boronic acid group. It is a versatile reagent widely used in organic synthesis, particularly in the preparation of pyrazolopyrimidine macrocyclic derivatives for treating or preventing TRK-mediated diseases .

Wirkmechanismus

Target of Action

Imidazole, a core structure in this compound, is known to interact with various proteins such asMonomeric Sarcosine Oxidase , Nitric Oxide Synthase, inducible , and Serine/threonine-protein kinase pim-1 among others . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemische Analyse

Biochemical Properties

This interaction is often through the formation of cyclic boronate esters .

Cellular Effects

The specific cellular effects of 1H-imidazol-2-ylboronic acid are not well-documented. Boronic acids are known to influence cellular processes by interacting with biomolecules within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Boronic acids are known to form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acids. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other biomolecules .

Vorbereitungsmethoden

1H-imidazol-2-ylboronic acid can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

1H-imidazol-2-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, often forming new C-B bonds. Common reagents used in these reactions include nickel catalysts, ammonia, and formaldehyde. Major products formed from these reactions include disubstituted imidazoles and other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

1H-imidazol-2-ylboronic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1H-imidazol-2-ylboronic acid can be compared with other boronic acid derivatives and imidazole-containing compounds. Similar compounds include:

- 1H-imidazole-4-boronic acid

- 1H-imidazole-5-boronic acid

- 1H-imidazole-2-carboxylic acid These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific interaction with TRK receptors and its versatility in organic synthesis .

Biologische Aktivität

1H-Imidazol-2-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of oncology and antimicrobial therapy. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring bonded to a boronic acid group. The imidazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole group can effectively interact with the active sites of enzymes, particularly kinases involved in cell signaling pathways. This interaction can inhibit enzyme activity, thereby modulating various biochemical pathways.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antifungal properties and have been studied for their potential against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb) .

Anticancer Activity

Several studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this structure have shown efficacy in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the synthesis of imidazole-derived small molecules that act as potent inhibitors of CYP121, an essential enzyme in Mtb, which also has implications for cancer therapy due to its role in metabolic pathways .

Antimycobacterial Activity

In the context of tuberculosis treatment, this compound has been identified as a promising candidate due to its ability to inhibit CYP121. This enzyme is crucial for the survival of Mycobacterium tuberculosis, and compounds targeting it have demonstrated significant reductions in bacterial replication within macrophages. In vitro studies showed that certain derivatives had a minimum inhibitory concentration (MIC50) as low as 1.5 μM, indicating strong antimicrobial activity .

Case Study 1: CYP121 Inhibition

A study conducted by Walter et al. focused on the development of small molecules derived from imidazole that inhibit CYP121. The researchers synthesized a library of compounds and evaluated their binding affinity and biological activity against M. bovis BCG. The results revealed that several compounds significantly inhibited substrate conversion and reduced intracellular replication of the bacteria .

Case Study 2: Antifungal Applications

Another investigation explored the antifungal properties of this compound derivatives. The study found that these compounds could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections resistant to current therapies.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1H-imidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHHDHEHOKKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662804 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-61-1 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.